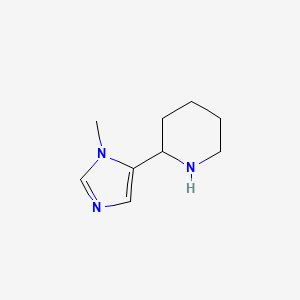

2-(1-methyl-1H-imidazol-5-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

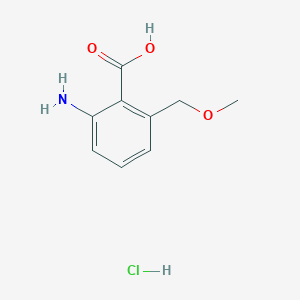

“2-(1-methyl-1H-imidazol-5-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecule’s structure presents interesting functionalities for organic synthesis studies. The combination of the methylated imidazole and piperidine rings could be of interest for researchers studying new reaction mechanisms or catalyst development.Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : A derivative of 2-(1-methyl-1H-imidazol-5-yl)piperidine, named PMBP, was studied for its effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid. This study utilized techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy. The results demonstrated that PMBP had a significant inhibitory effect on corrosion, making it a potential candidate for protective applications in corrosive environments (Yadav et al., 2016).

Human Histamine H3 Receptor Agonists : Piperidine derivatives, including those similar to this compound, were synthesized and studied as potential human histamine H3 receptor agonists. These derivatives demonstrated varying degrees of affinity and agonistic activity towards the human histamine H3 receptor, highlighting their potential in pharmacological applications (Ishikawa et al., 2010).

Cancer Treatment - Anaplastic Lymphoma Kinase Inhibitors : Compound 1, containing a structural element similar to this compound, was studied as an anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment. The research focused on the compound's pharmacokinetics, including its clearance and half-life, providing insights into its potential as a cancer treatment option (Teffera et al., 2013).

Anti-Inflammatory Activity : A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, structurally related to this compound, was discovered and synthesized as a potential anti-inflammatory agent. This compound showed significant inhibitory activity against inflammatory markers like NO and TNF-α in LPS-stimulated RAW 264.7 macrophages. It also demonstrated potent in vivo anti-inflammatory activity, surpassing ibuprofen in certain models (Li et al., 2015).

Synthesis and Characterization : The synthesis and characterization of various compounds structurally related to this compound were explored, including their potential biological activities. These studies contribute to the understanding of the chemical properties and potential applications of this class of compounds (Goli-Garmroodi et al., 2015).

Wirkmechanismus

Target of Action

It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-methylimidazol-4-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-10-6-9(12)8-4-2-3-5-11-8/h6-8,11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTPDEYYFOVJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806057.png)

![ethyl (7Z)-2-(acetylamino)-7-({[(3-iodophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2806061.png)

![5-(4-Ethoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2806063.png)

![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)

![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)

![2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2806069.png)

![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2806072.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2806076.png)